molecular formula C37H35N5O5S B2564786 N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-78-2

N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

Cat. No. B2564786
M. Wt: 661.78
InChI Key: JBGILKRXMRVTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C37H35N5O5S and its molecular weight is 661.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • Novel Quinazolinone Derivatives : Research into quinazolinone derivatives has identified a series of compounds with significant H1-antihistaminic activity, suggesting a potential avenue for the development of new antihistamines. These compounds have been synthesized through innovative routes, providing a basis for the synthesis of related compounds such as the one (Alagarsamy et al., 2008).

  • Quinazoline as Histamine H4 Receptor Inverse Agonists : A scaffold hopping approach led to the identification of quinazoline-containing compounds as potent human H4 receptor inverse agonists. This highlights the potential of quinazoline derivatives in the development of therapies for conditions mediated by the H4 receptor, such as inflammatory diseases (Smits et al., 2008).

Antibacterial and Antifungal Activities

  • Antimicrobial Agents : N-(Phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have shown effective antimicrobial activity against a range of bacteria and fungi. This suggests that derivatives of quinazolinones, potentially including the compound , could serve as bases for developing new antimicrobial agents (Antypenko et al., 2017).

Molecular Docking and QSAR Studies

  • Molecular Interaction Studies : The use of molecular docking and quantitative structure–activity relationship (QSAR) models in the evaluation of quinazolinone derivatives for antimicrobial activity underscores the importance of computational tools in understanding the action mechanisms of potential therapeutic compounds. This approach could be applied to explore the interactions and efficacy of N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide (Antypenko et al., 2017).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N5O5S/c1-2-25-10-14-28(15-11-25)38-34(43)23-48-37-39-31-21-33-32(46-24-47-33)20-30(31)36(45)42(37)22-26-8-12-27(13-9-26)35(44)41-18-16-40(17-19-41)29-6-4-3-5-7-29/h3-15,20-21H,2,16-19,22-24H2,1H3,(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGILKRXMRVTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

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